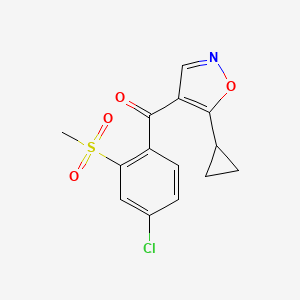
Isoxachlortole
概要
説明
Isoxachlortole is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Isoxachlortole functions primarily as an herbicide by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The compound is effective against a variety of broadleaf and grassy weeds, making it a valuable tool in crop management strategies.
Agricultural Applications
- Weed Control : this compound is utilized in various crops such as corn and soybeans to control resistant weed populations. It is particularly effective against species like Amaranthus palmeri and other glyphosate-resistant weeds, providing an alternative mode of action to mitigate herbicide resistance issues .
- Application Methods : The compound can be applied through ground sprayers or aerial application methods, with recommended rates typically ranging from 1 to 3 ounces per acre depending on the target weed species and growth stage .
Case Studies
- Efficacy Against Resistant Weeds : A study conducted in 2019 evaluated the effectiveness of this compound in controlling glyphosate-resistant Palmer amaranth. Results indicated significant reductions in weed biomass when this compound was applied in combination with other herbicides, highlighting its role in integrated weed management systems .
- Impact on Non-target Species : Research assessing the environmental impact of this compound revealed that while it effectively controls target weeds, it also poses risks to certain non-target plant species. Studies demonstrated that runoff from treated fields could affect aquatic plant life, prompting further investigation into its environmental fate and transport mechanisms .
Toxicological Studies
This compound has been subject to various toxicological assessments to evaluate its safety for humans and wildlife:
- Chronic Toxicity : Long-term studies have indicated that high doses may lead to liver toxicity and carcinogenic effects in laboratory animals. The lowest observed adverse effect level (LOAEL) was identified at 20 mg/kg/day based on liver pathology findings .
- Environmental Persistence : this compound exhibits variable persistence in different environmental conditions. Its half-life ranges from several hours to days depending on pH levels and soil composition, indicating a potential for leaching into groundwater under certain conditions .
Research Findings
Recent studies have also explored the synthesis of novel derivatives of isoxazole compounds, including this compound analogs, which exhibit enhanced biological activity against various pests and diseases. These derivatives have shown promise not only as herbicides but also as potential therapeutic agents due to their anti-inflammatory and neuroprotective properties .
特性
CAS番号 |
141112-06-3 |
|---|---|
分子式 |
C14H12ClNO4S |
分子量 |
325.8 g/mol |
IUPAC名 |
(4-chloro-2-methylsulfonylphenyl)-(5-cyclopropyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(18,19)12-6-9(15)4-5-10(12)13(17)11-7-16-20-14(11)8-2-3-8/h4-8H,2-3H2,1H3 |
InChIキー |
LNGRZPZKVUBWQV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=C(ON=C2)C3CC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













